![molecular formula C14H15N3O3S B2682850 2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide CAS No. 899730-83-7](/img/structure/B2682850.png)
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a pyrimidine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms . The furan and pyrimidine rings are connected by a sulfanyl group (–SH) and an acetamide group (–C(O)NH2) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The furan ring and the pyrimidine ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . The presence of the sulfanyl group and the acetamide group adds to the complexity of the molecule .Scientific Research Applications
Targeting Poly (ADP-Ribose) Polymerase (PARP) in Breast Cancer Cells
The compound has shown promise in targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. PARP inhibitors are crucial in cancer therapy due to their ability to interfere with DNA repair mechanisms. Specifically, this compound inhibits the catalytic activity of PARP1, leading to enhanced cleavage of PARP1 and increased phosphorylation of H2AX. Additionally, it exhibits moderate to significant efficacy against human estrogen receptor-positive breast cancer cells, with an IC50 value of 18 μM .
Imidazole Moiety and Therapeutic Potential
The compound contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole derivatives have diverse therapeutic applications, including antifungal, antibacterial, and antiviral properties. Further exploration of this compound’s imidazole-containing structure may reveal additional therapeutic potential .
Furan-Containing Compounds in Drug Design
Given the furan-2-ylmethyl group in the compound, it’s worth investigating its role in drug design. Furan derivatives often exhibit bioactivity and are used as building blocks in medicinal chemistry. Understanding how this furan moiety interacts with biological targets could provide insights into drug development .
properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c15-12(18)8-21-13-10-4-1-5-11(10)17(14(19)16-13)7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPDRNYBQZZPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.